Product packaging for INCB047986(Cat. No.:)

INCB047986

Cat. No.: B1574349
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

INCB047986 is a selective Janus kinase (JAK) inhibitor investigated for its potential in oncology and immunology research. JAK inhibitors function by blocking the activity of JAK enzymes (JAK1, JAK2, JAK3, TYK2), which are critical components of the JAK-STAT signaling pathway . This pathway is a primary focus of therapeutic research due to its role in transmitting signals from cytokines and growth factors, which regulate processes like immune response, cell proliferation, and survival . Dysregulation of the JAK-STAT pathway is strongly associated with the development and progression of various solid tumors and autoimmune diseases . In preclinical studies, JAK inhibitors have demonstrated the ability to decrease STAT activation, suppress cancer cell proliferation and survival, and inhibit tumor growth in model systems . Furthermore, they can sensitize tumor cells to other therapies, including chemotherapy and immunotherapy . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

Synonyms

INCB047986;  INCB-047986;  INCB 047986.; NONE

Origin of Product

United States

Detailed Research Findings

Academic and preclinical investigations involving INCB047986 have provided valuable insights into its biological activity, particularly in the context of JAK1 inhibition.

One notable research finding involves its application in studies of Diffuse Large B-cell Lymphoma (DLBCL) cell lines. In an investigation into the effects of Interleukin-10 (IL-10) on cell growth and sensitivity to PI3Kδ inhibition, this compound was employed as a selective JAK1 inhibitor veeva.com. The Pfeiffer cell line, a germinal center B-cell like (GCB) subtype of DLBCL, was used as a model system. This cell line is known to express PI3Kδ and activates the JAK/STAT pathway in response to multiple cytokines veeva.com.

The study demonstrated that the presence of IL-10 shifted the potency of INCB040093, a novel and selective inhibitor of the PI3Kδ kinase isoform, by approximately 10-fold veeva.com. When this compound (at a concentration of 1 µM) was included in the treatment alongside INCB040093 in the presence of IL-10, cell growth was measured using an ATP readout veeva.com. This finding suggests that JAK1 signaling, particularly in the context of IL-10 stimulation, can significantly modulate the cellular response to other pathway inhibitors, such as PI3Kδ inhibitors. Such studies highlight the utility of this compound as a chemical probe to dissect the intricate crosstalk between different signaling pathways in cancer biology.

Furthermore, this compound has been discussed in the context of preclinical data for selective JAK inhibitors in the treatment of rheumatoid arthritis (RA) nih.govtandfonline.com. While a specific clinical trial for RA involving this compound was terminated, the compound's inclusion in preclinical discussions underscores its relevance as a tool for understanding JAK1's role in inflammatory diseases and for informing the development of subsequent JAK1-selective agents tandfonline.commedpath.com. The focus in these academic discussions is often on understanding the isoform specificity and its potential implications for therapeutic efficacy and target validation.

Preclinical Investigation of Incb047986 in Disease Models

In Vitro Studies in Cellular Models

Preclinical in vitro studies are fundamental in drug development, involving the testing of drug candidates in controlled environments, typically using cell cultures in petri dishes or test tubes. These studies allow researchers to examine cellular mechanisms and initial biological activity, providing crucial data before proceeding to in vivo animal testing. While in vitro models offer benefits such as cost-effectiveness and efficiency, their limitation lies in their inability to fully replicate the complex interactions within a living organism. plos.orgdana-farber.org

Research Methodologies and Analytical Approaches for Incb047986 Studies

Biochemical Assays for Kinase Activity Measurement

Biochemical kinase assays are fundamental for determining the potency and selectivity of INCB047986 against its target kinases, particularly JAK1. These in vitro assays measure the enzymatic activity of isolated kinases in the presence and absence of the inhibitor. Common methodologies include mobility shift assays (MSA) and immobilized metal ion affinity particle (IMAP) assays, which detect the transfer of phosphate (B84403) groups from ATP to a substrate, a process known as phosphorylation. science.govc19early.org Alternatively, assays can quantify the consumption of ATP or the production of ADP, as kinases catalyze the transfer of a phosphate group from ATP to a biomolecule, resulting in ADP formation. c19early.org By performing dose-response experiments, researchers can determine the half-maximal inhibitory concentration (IC50) of this compound for specific JAK isoforms (JAK1, JAK2, JAK3, TYK2) and other kinases, providing a quantitative measure of its inhibitory strength and selectivity profile. science.govhelsinki.fi This allows for the assessment of whether this compound selectively inhibits JAK1, as reported, while minimizing off-target effects on other kinases. nih.govcancer.gov

Cellular Assays for Proliferation, Apoptosis, and Viability

Cellular assays are essential for evaluating the biological impact of this compound on living cells, particularly its effects on cell growth, survival, and programmed cell death. These assays are widely used in drug discovery and basic research. science.govsemanticscholar.org

Cell Viability Assays: These assays quantify the proportion of healthy, living cells in a population. Methods often involve measuring metabolic activity, such as the reduction of tetrazolium salts (e.g., MTT, WST-1 assays) or the presence of cellular ATP (e.g., CellTiterGlo luminescence assays). science.govhelsinki.fisemanticscholar.orgresearchgate.net A decrease in viability in JAK-overexpressing tumor cells treated with this compound would support its antineoplastic potential. nih.gov

Cell Proliferation Assays: These assess the rate of cell division. Techniques include direct measurement of DNA synthesis (e.g., BrdU incorporation) or detection of proliferation markers (e.g., MKI67, PCNA). semanticscholar.orgresearchgate.net Indirect methods, such as metabolic activity assays (MTT, WST-1), can also indicate proliferation. semanticscholar.org Inhibition of proliferation in target cell lines is a key indicator of this compound's therapeutic effect.

Apoptosis Assays: These evaluate the extent and timing of programmed cell death. Common methods include detecting DNA fragmentation (e.g., TUNEL assays), measuring caspase-3 activation, or assessing changes in mitochondrial membrane integrity or asymmetry (e.g., Annexin V staining). science.govsemanticscholar.orgresearchgate.netnih.gov An increase in apoptotic markers following this compound treatment would demonstrate its ability to induce cell death in susceptible cells.

Immunoblotting and ELISA for Protein Expression and Phosphorylation States

Immunoblotting (Western blot) and Enzyme-Linked Immunosorbent Assays (ELISA) are critical techniques for quantifying protein expression levels and, importantly, the phosphorylation status of specific proteins. Given this compound's mechanism of inhibiting JAK phosphorylation, these methods are indispensable for confirming its cellular activity. nih.govscience.gov

Immunoblotting: This technique allows for the quantitative analysis of total protein expression and specific protein modifications like phosphorylation. Cell or tissue lysates from this compound-treated samples are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. For this compound studies, antibodies targeting total JAK proteins (JAK1, JAK2, JAK3, TYK2) and their phosphorylated forms (e.g., phospho-JAK1) are used. Crucially, changes in phosphorylation of downstream STAT proteins (e.g., STAT3, STAT5), which are activated by JAKs, can be monitored to confirm pathway inhibition.

ELISA: ELISA is a plate-based technique for detecting and quantifying specific proteins in complex mixtures. Cell-based ELISA assays can determine relative protein levels and degrees of phosphorylation in various cell types. These assays can be adapted to measure total and phosphorylated forms of JAKs and STATs, providing a high-throughput and quantitative method to assess this compound's effect on target phosphorylation and downstream signaling.

Gene Expression Profiling (e.g., qPCR, RNA-Seq) for Downstream Target Analysis

Gene expression profiling techniques are employed to understand how this compound modulates gene transcription, providing insights into its downstream biological effects.

Quantitative Polymerase Chain Reaction (qPCR): qPCR is a widely used and sensitive method for quantifying mRNA levels of specific genes. In studies involving this compound, qPCR can be used to measure the expression of genes known to be regulated by the JAK-STAT pathway. Changes in the expression of these genes following this compound treatment can indicate the extent of pathway inhibition and its transcriptional consequences.

RNA Sequencing (RNA-Seq): RNA-Seq provides a comprehensive analysis of the transcriptome, allowing for the discovery of differentially expressed genes without prior knowledge of which genes are involved. By comparing RNA-Seq profiles from treated and untreated cells, researchers can identify the full spectrum of transcriptional changes induced by this compound, revealing novel insights into its mechanism of action and potential off-target effects. This method can measure thousands of genes simultaneously, offering a broad view of the cellular response.

Flow Cytometry for Cell Signaling and Immunophenotyping Studies

Flow cytometry is a powerful tool for multiparameter analysis of individual cells in suspension, making it highly suitable for studying this compound's effects on cell signaling and immune cell populations.

Immunophenotyping: This technique identifies and quantifies different cell types within a heterogeneous sample (e.g., blood, bone marrow) by labeling cell surface proteins with fluorescently tagged antibodies. For this compound, which impacts immune responses, immunophenotyping can monitor changes in the composition and subsets of immune cells, such as T-cells, B-cells, and monocytes, in response to treatment.

Cell Signaling Analysis: Flow cytometry, combined with phospho-specific antibodies, can detect protein phosphorylation at the single-cell level. This allows researchers to assess the phosphorylation status of JAKs and STATs within specific cell populations, providing direct evidence of pathway inhibition by this compound in a cellular context.

Cell Proliferation and Apoptosis: Flow cytometry can also be used to measure cell proliferation (e.g., using dyes like CFSE that dilute with cell division) and apoptosis (e.g., Annexin V staining, DNA fragmentation analysis) at a single-cell resolution, complementing other cellular assays.

In Vivo Efficacy and Pharmacodynamic Studies in Animal Models

In vivo studies using animal models are crucial for evaluating the efficacy of this compound in a complex living system and for characterizing its pharmacodynamic (PD) properties.

Efficacy Studies: These studies assess the ability of this compound to produce a desired therapeutic effect. For its antineoplastic potential, tumor xenograft models (where human tumor cells are grown in immunocompromised mice) are commonly used to measure the compound's ability to inhibit tumor growth or induce tumor regression. In the context of inflammatory diseases, animal models of conditions like rheumatoid arthritis would be used to evaluate its anti-inflammatory effects. patsnap.comcancer.gov

Pharmacodynamic Studies: PD studies measure the biological effects of this compound in the animal, including its target engagement and downstream pathway modulation. This involves collecting tissue or blood samples from treated animals and analyzing them using methods such as immunoblotting, ELISA, or qPCR to confirm the inhibition of JAK phosphorylation and STAT activation in relevant tissues. These studies help establish a quantitative link between drug exposure and pharmacological response, validating in vitro findings in a living organism.

Advanced Imaging Techniques for Monitoring Biological Effects

Advanced imaging techniques offer non-invasive ways to monitor the biological effects of this compound in preclinical models, providing spatial and temporal information about its impact.

Magnetic Resonance Imaging (MRI): MRI can be used to monitor changes in tumor volume in oncology models or assess inflammation in inflammatory disease models. Advanced MRI techniques, such as diffusion-weighted imaging (DWI) or perfusion-weighted imaging (PWI), can provide insights into tumor cellularity and vascularity, respectively.

Positron Emission Tomography (PET): PET imaging can visualize and quantify specific biological processes by using radioactive tracers. For this compound, PET could potentially be used with tracers that reflect JAK-STAT pathway activity or cellular proliferation, allowing for non-invasive assessment of target engagement and therapeutic response in vivo.

Computed Tomography (CT): While often used for anatomical imaging, advanced CT techniques can provide detailed structural information, which can be useful for monitoring changes in tumor size or bone integrity in certain disease models relevant to this compound's applications.

These imaging modalities can provide valuable correlative data to biochemical and cellular findings, offering a holistic view of this compound's effects in a living system.

Broader Academic Implications and Future Research Directions

Contribution of INCB047986 Research to Understanding JAK/STAT Pathway Dysregulation in Disease Pathogenesis

Research involving this compound, as a selective JAK1 inhibitor, significantly contributes to elucidating the intricate role of JAK/STAT pathway dysregulation in various disease pathologies. The JAK/STAT pathway is a fundamental signaling cascade that transmits extracellular signals from numerous cytokines and growth factors, regulating essential cellular processes such as hematopoiesis, immune system homeostasis, tissue repair, and inflammation uni.luharvard.edubiosensis.com. Aberrant activation of this pathway is a recognized characteristic of many diseases, including autoimmune conditions and various cancers uni.luharvard.edubiosensis.comguidetopharmacology.org.

By selectively inhibiting JAK1, this compound allows researchers to precisely dissect the contributions of JAK1-mediated signaling to disease progression, distinguishing it from the roles of other JAK family members (JAK2, JAK3, and TYK2) wikidata.orgcenmed.commims.comresearchgate.net. This specificity is crucial because broad-spectrum JAK inhibition, while effective, can lead to undesirable adverse effects due to the widespread involvement of JAKs in vital physiological functions wikidata.orgcenmed.commims.com. For example, JAK2 is essential for erythropoiesis, and its inhibition can result in anemia, while JAK3 is critical for immune surveillance, and its blockade can lead to severe immunodeficiency cenmed.comciteab.comclinisciences.com.

The investigation of this compound, even in early-phase clinical trials for solid tumors such as breast and pancreatic cancers, highlights its role in exploring JAK1's specific involvement in oncogenic processes citeab.comwikipedia.org. Although the trial was terminated, the initiation of such studies, based on preclinical findings, reflects a growing understanding that targeting specific JAK isoforms can offer a more refined therapeutic approach with potentially fewer off-target effects citeab.comwikidata.orgmims.comclinisciences.com. This research helps to delineate the precise cytokine-receptor interactions and downstream STAT activation profiles that are predominantly driven by JAK1 in different disease states, thereby advancing the fundamental understanding of JAK/STAT pathway dysregulation uni.lubiosensis.comcenmed.commims.com.

Potential for this compound as a Research Tool in JAK/STAT Biology

This compound, identified as a selective JAK1 inhibitor, holds considerable potential as a valuable research tool in the study of JAK/STAT biology citeab.comwikipedia.orgwikidata.orgwikidata.orgmims.com. Its selectivity enables the targeted perturbation of JAK1-dependent signaling cascades, allowing researchers to isolate and characterize the specific functions of this kinase in complex biological systems wikidata.orgbiosensis.com.

The utility of selective JAK1 inhibitors as research tools is exemplified by other compounds within this class. For instance, LW402, another JAK1 inhibitor, has demonstrated potent nanomolar activity against JAK1 and a significant 45-fold selectivity for inhibiting JAK1- over JAK2-dependent signaling induced by cytokines like IL-6 or GM-CSF in human whole-blood assays cenmed.comwikipedia.org. Similarly, AZD0449 and AZD4604, also selective JAK1 inhibitors, exhibited 50–1000-fold greater selectivity for JAK1 over JAK2, JAK3, and TYK2 in enzymatic assays and effectively inhibited STAT3 and STAT5 phosphorylation in lung tissue in preclinical models researchgate.net. This level of specificity is paramount for dissecting the distinct roles of individual JAKs within cytokine signaling networks.

Table 1: Selectivity of Representative Selective JAK1 Inhibitors in Preclinical Studies

Compound Name JAK1 IC50 (nM) Selectivity over JAK2 Selectivity over JAK3 Selectivity over TYK2 Assay Type (Examples) Reference
LW402 Potent nanomolar 45-fold (functional) High (biochemical) High (biochemical) Human whole-blood, Biochemical cenmed.comwikipedia.org
AZD0449 2.4 50–1000-fold 50–1000-fold 50–1000-fold Enzymatic, Cellular researchgate.net
AZD4604 0.54 50–1000-fold 50–1000-fold 50–1000-fold Enzymatic, Cellular researchgate.net

By employing this compound, researchers can:

  • Investigate the precise downstream signaling events mediated by JAK1 in response to various cytokines and growth factors.
  • Characterize the impact of JAK1 inhibition on specific cell types and their functions in both healthy and diseased states.
  • Develop and validate in vitro and in vivo models that accurately reflect JAK1-driven pathologies.
  • Explore potential compensatory mechanisms or alternative pathways that may become active upon selective JAK1 blockade.
  • The availability of highly selective tools like this compound is instrumental for advancing fundamental research in immunology, oncology, and inflammatory diseases, thereby laying the groundwork for the development of more targeted and effective therapies.

    Strategies for Overcoming Preclinical Challenges with Selective JAK1 Inhibition

    The development of selective JAK1 inhibitors faces several preclinical challenges, primarily due to the high structural homology among JAK family members, particularly between JAK1 and JAK2 cenmed.comwikipedia.org. This similarity can make it difficult to achieve a high degree of selectivity at the biochemical level.

    Strategies to overcome these preclinical challenges include:

  • Emphasis on Functional Selectivity: While enzymatic assays may show limited selectivity between JAK1 and JAK2 due to their similar kinase domains, some inhibitors demonstrate significantly improved selectivity in whole-blood or cellular assays that more closely reflect physiological conditions cenmed.comwikipedia.org. This highlights the importance of evaluating compounds in functional assays that measure the inhibition of cytokine-induced STAT phosphorylation, rather than relying solely on enzymatic assays cenmed.commims.comresearchgate.netwikipedia.org.
  • Optimized Compound Design: Continuous medicinal chemistry efforts are focused on designing compounds that leverage subtle differences in the ATP-binding pockets or allosteric sites of JAK1 compared to other JAKs, aiming for enhanced isoform specificity wikidata.orgguidetopharmacology.org.
  • Targeted Delivery and Local Administration: For certain localized inflammatory conditions, such as inflammatory skin diseases or respiratory conditions, developing formulations for topical or inhaled administration can achieve high drug concentrations at the site of disease while minimizing systemic exposure and associated off-target effects, particularly those related to JAK2 inhibition (e.g., anemia, thrombopenia) mims.comresearchgate.netclinisciences.com. For instance, inhaled JAK1 inhibitors like AZD0449 and AZD4604 demonstrated potent and selective JAK1 inhibition in the lung with limited systemic response, offering a targeted strategy for asthma treatment researchgate.net.
  • Comprehensive Preclinical Characterization: Rigorous preclinical studies in relevant animal models are essential to thoroughly characterize the efficacy, pharmacokinetics, and pharmacodynamics of selective JAK1 inhibitors. This includes assessing the correlation between drug exposure, target engagement (e.g., pSTAT inhibition), and therapeutic outcomes, as demonstrated with LW402 in arthritis models cenmed.comwikipedia.org. Such comprehensive data are crucial for establishing a favorable efficacy and safety profile that supports further clinical investigation.
  • Exploration of Novel Disease Models for this compound Investigation

    The selective JAK1 inhibition profile of this compound suggests its potential utility in exploring novel disease models beyond its initial investigation in common solid tumors.

    Investigation in Rare Diseases with JAK/STAT Pathway Involvement

    The JAK/STAT pathway is fundamentally involved in various rare monogenic disorders and more common complex diseases guidetopharmacology.orgciteab.com. While this compound was evaluated in more prevalent solid tumors, its selective JAK1 inhibition could be particularly relevant for rare diseases where JAK1-mediated signaling plays a critical, often overactive, role.

    Examples of rare diseases with implicated JAK/STAT pathway involvement include:

  • Severe Combined Immunodeficiency (SCID): Deficiencies in JAK1 or JAK3 can lead to SCID, highlighting their critical roles in immune development guidetopharmacology.orgciteab.com. While this compound would not address a deficiency, understanding its impact on specific immune cell subsets could be relevant for other immune dysregulations.
  • Hyperimmunoglobulin E Syndrome (HIES): This rare disorder is associated with loss-of-function mutations in STAT3, which is downstream of JAKs guidetopharmacology.orgciteab.com.
  • Myeloproliferative Neoplasms (MPNs): These are often driven by activating mutations in JAK2 (e.g., JAK2 V617F), leading to hyperactivation of the JAK/STAT pathway guidetopharmacology.orgguidetopharmacology.org. While JAK1 is not the primary driver in these specific mutations, the interplay between JAK isoforms in MPNs could be further explored.
  • Dermatomyositis: This rare autoimmune disease involves significant JAK/STAT pathway activation uni.lu.
  • Lupus Erythematosus (LE) Skin Lesions: Preclinical studies have shown that JAK1-specific inhibition significantly reduces proinflammatory cytokines and improves skin lesions in lupus-prone mouse models, suggesting a promising approach for this condition clinisciences.com.
  • Investigating this compound in preclinical models of such rare diseases, especially those with a strong inflammatory or immune dysregulation component driven by JAK1-dependent cytokines, could provide valuable insights into disease mechanisms and potential therapeutic applications. Patient-derived xenograft (PDX) and organoid models are increasingly valuable for studying rare cancers and other diseases, allowing for personalized preclinical efficacy predictions wikipedia.org.

    Combination Studies with Other Targeted Agents in Preclinical Models

    Preclinical combination studies are critical for identifying synergistic effects, overcoming resistance mechanisms, and improving therapeutic outcomes dntb.gov.uanih.govguidetopharmacology.org. Given that this compound is a selective JAK1 inhibitor, exploring its combination with other targeted agents in preclinical models represents a promising future research direction.

    The rationale for such combinations is multifaceted:

  • Overcoming Resistance: In solid tumors, where this compound was previously investigated, resistance to single-agent therapies is a common challenge citeab.com. Combining a JAK1 inhibitor with agents targeting other oncogenic pathways (e.g., MAPK, PI3K) or immune checkpoints could circumvent resistance mechanisms citeab.comguidetopharmacology.orgdntb.gov.uaguidetopharmacology.orgwikipedia.org. For example, the selective JAK1 inhibitor AZD4205 showed enhanced tumor growth inhibition when combined with the EGFR inhibitor osimertinib (B560133) in non-small cell lung cancer (NSCLC) preclinical models citeab.com.
  • Enhanced Anti-Tumor Immunity: JAK inhibitors can influence the tumor microenvironment and immune responses citeab.comguidetopharmacology.orgguidetopharmacology.orgwikipedia.org. Combining this compound with immunotherapies, such as immune checkpoint inhibitors, could potentially enhance anti-tumor effects by modulating the immune landscape citeab.comguidetopharmacology.orgdntb.gov.uaguidetopharmacology.orgwikidata.org. Preclinical studies have demonstrated that JAK inhibitors can sensitize cell lines and murine models to chemotherapy, immunotherapy, and oncolytic viral therapy citeab.comguidetopharmacology.org.
  • Targeting Multiple Pathways: Many complex diseases, particularly cancers, involve the dysregulation of multiple signaling pathways wikipedia.orgmdpi.com. A combination strategy allows for simultaneous targeting of key pathways, potentially leading to more profound and durable responses.
  • Preclinical models, including in vitro cell line studies, in vivo xenograft models, and patient-derived models, are essential for systematically evaluating the efficacy, pharmacodynamics, and potential toxicity of these combinations. Careful consideration of drug sequencing and dosing in these models is also critical for optimizing therapeutic regimens guidetopharmacology.org.

    Development of Predictive Biomarkers for Preclinical Efficacy in Non-Human Systems

    The development of robust predictive biomarkers is crucial for guiding the preclinical investigation of this compound and other JAK inhibitors, allowing for the identification of models most likely to respond to treatment. In non-human systems, these biomarkers can serve as early indicators of efficacy and target engagement.

    Key strategies and potential biomarkers include:

  • Phosphorylated STAT (pSTAT) Levels: As JAKs directly phosphorylate STAT proteins, monitoring the levels of phosphorylated STATs, particularly pSTAT3 and pSTAT5, is a primary and widely used biomarker for assessing JAK/STAT pathway activation and the inhibitory effect of JAK inhibitors biosensis.comcenmed.comresearchgate.netwikipedia.org. For instance, the therapeutic efficacy of LW402 in a rat arthritis model correlated well with the inhibition of pSTAT3 in white blood cells cenmed.com. Similarly, AZD0449 and AZD4604 inhibited STAT3 and STAT5 phosphorylation in lung tissue in an allergic asthma rat model researchgate.net. Baseline levels of pSTAT3 and total STAT3 have been proposed as predictive biomarkers for response to JAK inhibitors in preclinical models of head and neck cancer wikipedia.org.
  • Gene Expression Signatures: Changes in the expression of genes downstream of the JAK/STAT pathway can serve as predictive biomarkers. These genes are involved in cell proliferation, survival, inflammation, and immune responses uni.luguidetopharmacology.orgwikipedia.orgmdpi.comfrontiersin.org.
  • Cytokine and Chemokine Levels: As JAKs mediate cytokine signaling, alterations in the levels of specific cytokines (e.g., IL-6, GM-CSF, IFN-γ) and chemokines (e.g., CXCL chemokines) in biological samples (e.g., plasma, tissue homogenates) can indicate pathway activity and response to inhibition cenmed.commims.comclinisciences.com.
  • Cellular Phenotypic Changes: In in vitro models, markers of cell proliferation, apoptosis, migration, and differentiation can serve as functional biomarkers of efficacy citeab.comguidetopharmacology.orgmdpi.comfrontiersin.org.
  • Mutational Status and Genetic Aberrations: While less common for JAKs themselves in solid tumors, specific activating mutations in JAKs (e.g., JAK2 V617F in myeloproliferative neoplasms) or downstream STATs can predict sensitivity to JAK inhibitors guidetopharmacology.orgguidetopharmacology.orgfrontiersin.org. In preclinical cancer models, the presence of such mutations or other genetic changes that lead to constitutive JAK/STAT activation could be a strong predictive factor guidetopharmacology.orgwikipedia.orgfrontiersin.org.
  • Aberrant Methylation Profiles: In some preclinical studies, aberrant methylation profiles have been investigated as potential predictive biomarkers for response to JAK inhibitors mims.com.
  • Implementing these biomarkers in preclinical non-human systems allows for a more informed selection of disease models, optimization of dosing regimens, and a better understanding of the mechanisms of action and resistance, ultimately facilitating the translation of promising compounds like this compound into successful clinical development.


    Innovative Methodologies for Further Preclinical Compound Optimization

    Preclinical compound optimization is a rigorous and multidisciplinary phase in drug development, aiming to refine initial "hit" compounds into promising "preclinical candidates" with an optimal balance of efficacy, safety, and developability angelinipharma.comupmbiomedicals.com. This process involves iterative cycles of chemical optimization supported by extensive in vitro and in vivo testing angelinipharma.com. The primary objectives include enhancing biological activity, optimizing pharmacokinetic (PK) profiles—encompassing absorption, distribution, metabolism, and excretion (ADME)—and ensuring minimal toxicity and off-target effects angelinipharma.com.

    Innovative methodologies employed in preclinical optimization broadly include:

    High-Throughput Screening (HTS): Used to efficiently screen vast chemical libraries against drug targets, identifying initial hit compounds for further refinement angelinipharma.comupmbiomedicals.com.

    Structure-Based Drug Design (SBDD) and Virtual Screening: These computational approaches leverage structural information of targets to rationally design and select potential drug candidates, accelerating the discovery pipeline angelinipharma.comfrontiersin.org. Advances in structural biology, including the elucidation of crystal structures of JAK kinase domains in complex with inhibitors, have significantly contributed to the rational design of JAK inhibitors globenewswire.com.

    Computational Chemistry and Cheminformatics: These fields utilize molecular modeling, molecular dynamics simulations, and other techniques to predict physicochemical properties, drug-target interactions, and guide the design of novel compounds optimized for potency and selectivity frontiersin.orgnih.gov.

    ADMET Prediction and QSAR Modeling: Computational models are increasingly used to predict absorption, distribution, metabolism, excretion, and toxicity profiles of candidate compounds early in the discovery process. Quantitative Structure-Activity Relationship (QSAR) models, for instance, predict various ADME properties and potential toxicities, aiding in the optimization of drug pharmacokinetics frontiersin.org.

    Integrated Multidisciplinary Approaches: Successful preclinical optimization necessitates collaborative efforts across medicinal chemistry, computational chemistry, pharmacology, pharmacokinetics, and toxicology to ensure a holistic approach to compound refinement angelinipharma.comresearchgate.net.

    The development of this compound, as a selective JAK1 inhibitor, would have inherently involved many of these advanced methodologies to achieve its specific target profile and progress through preclinical stages.

    Impact of this compound Research on Next-Generation JAK Inhibitor Discovery

    Research into this compound, particularly its characterization as a selective JAK1 inhibitor, has contributed to the broader landscape of next-generation JAK inhibitor discovery. JAK inhibitors are revolutionizing the treatment of various diseases, from autoimmune disorders to cancer, by precisely disrupting aberrant signaling within the JAK-STAT pathway globenewswire.com.

    Key impacts stemming from research involving compounds like this compound include:

    Emphasis on Isoform Selectivity: this compound is noted for its selectivity towards JAK1 cancer.govnih.gov. The development of selective JAK inhibitors, especially JAK1 inhibitors, is a significant trend in the field. This selectivity is pursued to minimize potential off-target side effects and maximize therapeutic efficacy, as different JAK isoforms play distinct roles in various physiological and pathological processes researchgate.netsubstack.com.

    Contribution to Understanding JAK-STAT Pathway Modulation: Studies on this compound, even with its early termination in clinical trials for solid tumors nih.gov, provide valuable insights into the complexities of JAK1 inhibition in specific disease contexts. This data, alongside that from other JAK inhibitors, enriches the collective knowledge base for designing more effective and safer compounds.

    Advancement of Rational Drug Design: The pursuit of compounds like this compound, which target specific JAK isoforms, underscores the increasing sophistication of rational drug design in this class of therapeutics. Insights gained from the preclinical profiles of such compounds inform the design of subsequent inhibitors with improved properties globenewswire.comresearchgate.net.

    Exploration of New Therapeutic Applications: While this compound was explored for antineoplastic activity cancer.govnih.gov, the broader research into JAK inhibitors, including those with similar selectivity profiles, continues to unlock potential in diverse therapeutic areas, including immunology and oncology globenewswire.com. The continuous evolution of JAK inhibitors, including the exploration of more selective or gut-specific agents, represents a forward trajectory in drug development semanticscholar.org.

    The collective research on compounds like this compound, despite individual compound outcomes, contributes to the foundational understanding and strategic direction for the discovery and development of more refined and targeted next-generation JAK inhibitors.

    Q & A

    Q. What is the mechanistic rationale for studying INCB047986 in oncology research?

    Basic this compound is a selective oral JAK inhibitor that disrupts JAK-STAT signaling, a pathway implicated in tumor proliferation and immune evasion. Researchers should begin by validating its target engagement through in vitro kinase assays (e.g., measuring JAK1/2 phosphorylation inhibition) and correlate findings with in vivo tumor models (e.g., xenografts with JAK-overexpressing cell lines). Methodologies like Western blotting or flow cytometry can confirm pathway modulation .

    Q. How should researchers design initial dose-response experiments for this compound?

    Basic Use a tiered approach:

    • Preclinical models : Establish IC₅₀ values in cell viability assays (e.g., MTT assays) across JAK-dependent cancer lines.
    • In vivo studies: Employ pharmacokinetic (PK) profiling to determine bioavailability and optimal dosing schedules. Include control arms with JAK-negative tumors to assess specificity .

    Q. What statistical methods are recommended for analyzing this compound efficacy data?

    Basic Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For survival studies, use Kaplan-Meier curves and log-rank tests. Ensure power analysis is conducted a priori to justify sample sizes, minimizing Type II errors .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound’s efficacy across different tumor types?

    Advanced

    • Hypothesis-driven stratification : Segment data by tumor genetics (e.g., JAK2 V617F mutations vs. wild-type) or microenvironment factors (e.g., cytokine profiles).
    • Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify resistance mechanisms. Validate findings using CRISPR-Cas9 knockout models .

    Q. What methodologies optimize the assessment of this compound’s immunomodulatory effects?

    Advanced

    • Flow cytometry panels : Quantify immune cell infiltration (e.g., CD8⁺ T cells, Tregs) in treated tumors.
    • Cytokine multiplex assays : Profile serum IL-6, IFN-γ, and other JAK-STAT-linked cytokines. Pair with single-cell RNA sequencing to dissect immune cell heterogeneity .

    Q. How should researchers design combination therapy studies with this compound?

    Advanced

    • Synergy screens : Use high-throughput platforms (e.g., Bliss independence model) to test this compound with checkpoint inhibitors (anti-PD-1) or targeted agents (BTK inhibitors).
    • Mechanistic deconvolution : Apply time-course RNA-seq to identify transcriptional nodes enhanced by combination regimens .

    Q. What strategies address variability in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

    Advanced

    • Non-linear mixed-effects modeling : Incorporate covariates like body weight, hepatic function, and drug-drug interactions.
    • Tumor PD biomarkers : Use dynamic contrast-enhanced MRI to quantify drug penetration in solid tumors .

    Methodological Frameworks

    Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

    • Feasible : Ensure access to JAK-mutant patient-derived xenografts (PDX) and validated assays.
    • Novel : Focus on understudied contexts (e.g., JAK signaling in tumor-associated fibroblasts).
    • Ethical : Adhere to IACUC protocols for in vivo studies .

    Q. What data management practices are critical for this compound trials?

    • FAIR principles : Ensure data is Findable (structured repositories), Accessible (controlled access), Interoperable (standardized metadata), and Reusable (detailed protocols) .

    Q. How to validate this compound’s target specificity in complex models?

    • Orthogonal assays : Combine siRNA knockdowns with inhibitor treatment to confirm on-target effects.
    • Chemical proteomics : Use affinity-based pull-downs to map off-target interactions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.